
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
Boronic acids and their esters are known to undergo hydrolysis, especially in water . The kinetics of this reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Applications De Recherche Scientifique
Building Blocks in Synthesis
The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which share structural motifs with (E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid, have been utilized as key building blocks in the synthesis of biologically active compounds. An efficient protocol leveraging microwave assistance and ytterbium triflate catalyst has been developed for the fast preparation of these target acids, which are derived from various (hetero)aromatic ketones and glyoxylic acid monohydrate. This methodology yields pure products in 52-75% isolated yields, indicating its significance in medicinal chemistry and drug design processes (Tolstoluzhsky et al., 2008).
Heterocyclic Compound Synthesis
4-(4-Bromophenyl)-4-oxobut-2-enoic acid, closely related to the chemical structure , has been employed as a starting material in the synthesis of a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These heterocyclic compounds exhibit potential antibacterial activities, highlighting the versatility of the core structure in creating pharmacologically relevant molecules (El-Hashash et al., 2015).
Spectroscopic and Cytotoxicity Investigation
Research into N-maleanilinic acid derivatives, which share a core structural component with this compound, has led to the discovery of compounds exhibiting significant cytotoxicity against various carcinoma cells. These findings are essential for developing new therapeutic agents targeting cancer cells, demonstrating the potential of utilizing such structures in oncological research (Zayed et al., 2019).
Antimicrobial and Antitumor Potential
The synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have shown it to possess significant antimicrobial and antitumor activities. This suggests that derivatives of 4-oxobut-2-enoic acid, by extension, may hold promise in developing new treatments for infections and cancer (Sirajuddin et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-4-(4-cyanopiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h1-2,8H,3-6H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUNEHREOYKZBY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C#N)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




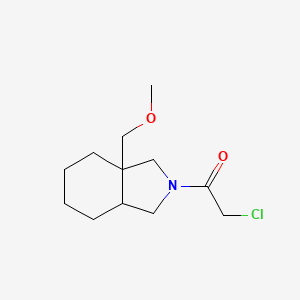
![(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493219.png)
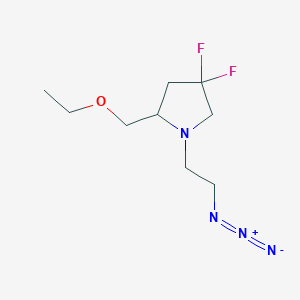
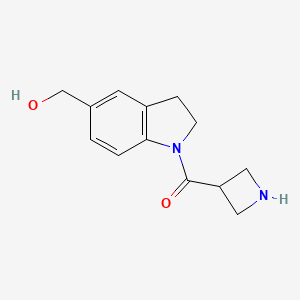
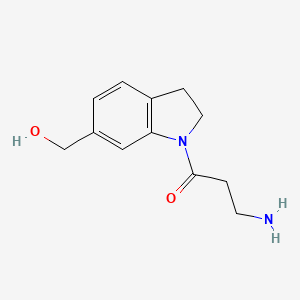
![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493226.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)
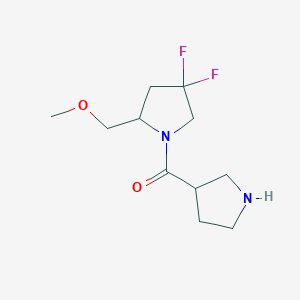

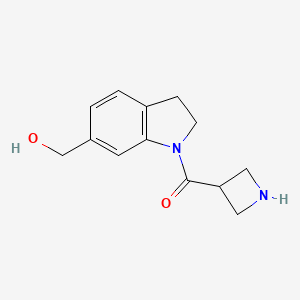
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)